

Spectroscopic Profile of 2,3,6-Trifluoropyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2,3,6-Trifluoropyridin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2,3,6-Trifluoropyridin-4-amine** (CAS Number: 63489-55-4). Due to the limited availability of published experimental data for this specific molecule, this document leverages spectral data from closely related analogs, namely 4-Amino-2,3,5,6-tetrafluoropyridine and 2,3,6-Trifluoroaniline, to predict and interpret the spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by providing a foundational understanding of the compound's structural features through spectroscopic analysis.

Chemical Structure and Properties

IUPAC Name: **2,3,6-Trifluoropyridin-4-amine** Molecular Formula: $C_5H_3F_3N_2$ Molecular Weight: 148.09 g/mol CAS Number: 63489-55-4^[1]

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3,6-Trifluoropyridin-4-amine**. The predictions are based on the fundamental principles of spectroscopy and comparative analysis with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule. For **2,3,6-Trifluoropyridin-4-amine**, ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra would be essential for complete structural characterization.

2.1.1. Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show two main signals: one for the aromatic proton on the pyridine ring and another for the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5 - 7.5	Doublet of triplets (dt)	1H	H-5
~4.0 - 5.5	Broad singlet (br s)	2H	-NH ₂

Note: The chemical shift of the amine protons can vary depending on the solvent and concentration.

2.1.2. Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring, each coupled to the attached fluorine atoms.

Chemical Shift (δ) ppm	C-F Coupling (JCF) Hz	Assignment
~150 - 160 (d)	Large	C-2
~135 - 145 (d)	Large	C-3
~145 - 155 (s)	-	C-4
~110 - 120 (d)	Small	C-5
~155 - 165 (d)	Large	C-6

2.1.3. Predicted ^{19}F NMR Data

The ^{19}F NMR spectrum is anticipated to display three distinct signals corresponding to the three fluorine atoms, with coupling between them.

Chemical Shift (δ) ppm	Multiplicity	Assignment
-80 to -100	Doublet of doublets (dd)	F-2
-150 to -170	Doublet of doublets (dd)	F-3
-70 to -90	Doublet of doublets (dd)	F-6

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **2,3,6-Trifluoropyridin-4-amine**, characteristic absorption bands for the amine group and the fluoro-aromatic ring are expected.

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3250	Medium, two bands	N-H stretching (asymmetric and symmetric) of primary amine[2]
1650 - 1580	Medium to strong	N-H bending of primary amine[2]
1600 - 1450	Medium to strong	C=C and C=N stretching of the pyridine ring
1300 - 1100	Strong	C-F stretching
1335 - 1250	Strong	C-N stretching (aromatic amine)[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,3,6-Trifluoropyridin-4-amine**, the molecular ion peak and characteristic fragment ions are predicted.

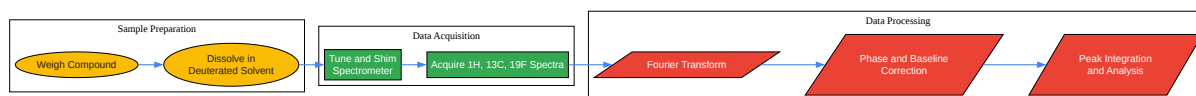
m/z	Interpretation
148	Molecular ion [M] ⁺
129	[M - F] ⁺
121	[M - HCN] ⁺
102	[M - HCN - F] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of **2,3,6-Trifluoropyridin-4-amine** would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

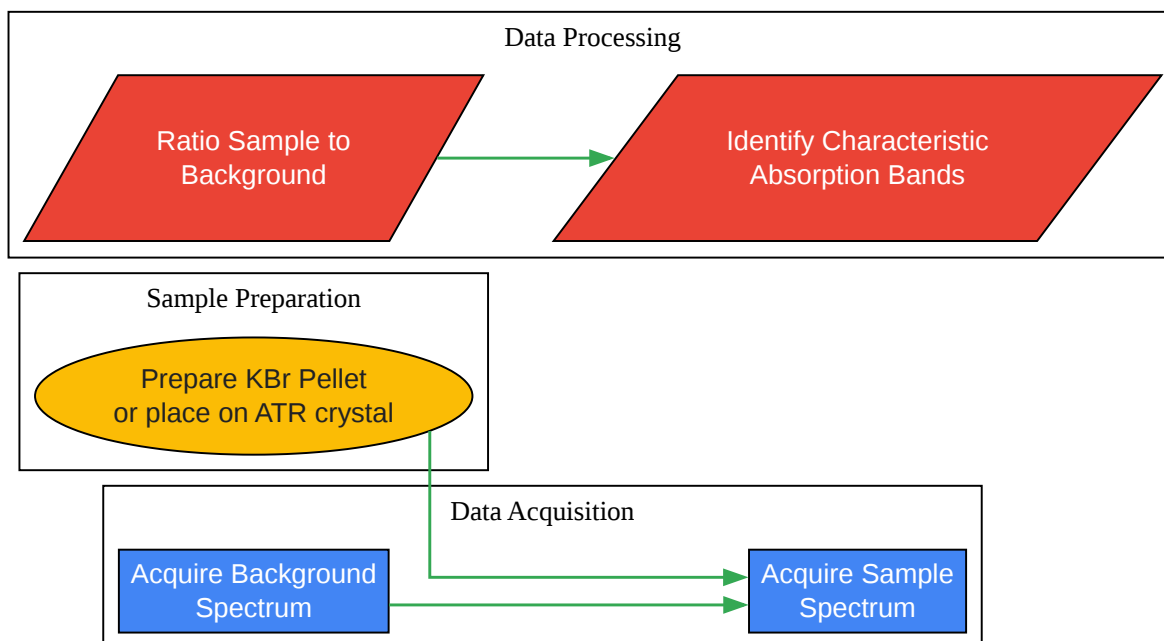


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Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

The IR spectrum could be obtained using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

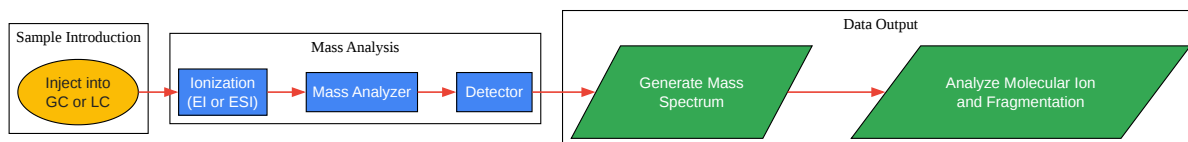


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Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), coupled to a separation technique like gas chromatography (GC) or liquid chromatography (LC).



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Caption: General workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a predictive spectroscopic analysis of **2,3,6-Trifluoropyridin-4-amine** based on established principles and data from analogous compounds. The tabulated data and generalized experimental workflows offer a valuable starting point for researchers working with this compound. It is important to note that experimental verification is crucial, and the actual spectroscopic data may vary slightly from the predictions presented herein. This guide serves as a foundational resource to aid in the design of experiments and the interpretation of future analytical results.

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